N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a pyrazine ring, a prop-2-en-1-yl (allyl) group, and a sulfanyl-linked acetamide moiety bearing a 4-bromophenyl group. The compound’s structure integrates multiple pharmacophoric elements:
Properties
Molecular Formula |
C17H15BrN6OS |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15BrN6OS/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)26-11-15(25)21-13-5-3-12(18)4-6-13/h2-8,10H,1,9,11H2,(H,21,25) |
InChI Key |
GPYJJARQOJRSHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have demonstrated effectiveness against a range of bacterial strains. In vitro studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| N-(4-bromophenyl) derivative | E. coli | 8 µg/mL |
Antitumor Activity
Antitumor properties have also been investigated. The compound's ability to induce apoptosis in cancer cell lines has been assessed using the MTT assay.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound was tested against human hepatocellular carcinoma (HepG2) cells.
Table 2: Cytotoxic Effects on HepG2 Cells
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Control | >100 | None |
| N-(4-bromophenyl) derivative | 25 | Moderate cytotoxicity |
The proposed mechanism of action for the antimicrobial and antitumor effects includes the inhibition of specific enzymes involved in cell wall synthesis and DNA replication. The presence of the triazole ring is critical for these interactions, as it mimics natural substrates within microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be elucidated through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Acetamide Derivatives
Structural and Electronic Differences
- Pyrazine (vs. pyridine in ) provides two nitrogen atoms for hydrogen bonding, improving interactions with enzymatic targets .
- Acetamide Substituents :
Physicochemical Properties
Preparation Methods
Preparation of Thiosemicarbazide Precursor
A pyrazine-containing thiosemicarbazide is prepared by reacting pyrazine-2-carbohydrazide with an allyl isothiocyanate derivative. This reaction proceeds in anhydrous ethanol under reflux (78°C, 6–8 h), yielding N-allyl-N'-(pyrazin-2-yl)thiosemicarbazide (1a ).
Cyclization to Form Triazole-3-Thione
Cyclization of 1a in alkaline media (2 M NaOH, 90°C, 4 h) generates the triazole-3-thione (1 ). The reaction mechanism involves intramolecular nucleophilic attack by the sulfur atom, followed by deprotonation.
Introduction of the Sulfanyl Acetate Group
The sulfanylacetate side chain is introduced via nucleophilic substitution on the triazole-3-thione (1 ):
Alkylation with Bromoacetate
Compound 1 reacts with ethyl bromoacetate in the presence of sodium ethoxide (NaOEt) in ethanol (room temperature, 12 h). This yields ethyl 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (2 ). The reaction follows an SN2 mechanism, with the thione sulfur acting as the nucleophile.
Table 1: Reaction Conditions for Alkylation Step
| Parameter | Value |
|---|---|
| Reagent | Ethyl bromoacetate |
| Base | Sodium ethoxide (10 mmol) |
| Solvent | Anhydrous ethanol |
| Temperature | Room temperature |
| Time | 12 h |
| Yield | 72–78% |
Conversion to Acetamide Derivative
The ethyl ester (2 ) is converted to the corresponding acetamide via hydrazinolysis and subsequent amidation:
Hydrazinolysis
2 undergoes hydrazinolysis with 100% hydrazine hydrate in ethanol (reflux, 3 h), producing 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (3 ).
Amidation with 4-Bromoaniline
Hydrazide 3 reacts with 4-bromoaniline in the presence of acetic acid (AcOH) as a catalyst (ethanol, 60°C, 6 h). This step forms the final acetamide product (4 ) through nucleophilic acyl substitution.
Table 2: Optimization of Amidation Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | AcOH (5 mol%) | 68 |
| Solvent | Ethanol | 68 |
| Temperature | 60°C | 68 |
| Alternative Catalyst | p-TsOH (5 mol%) | 62 |
| Solvent | DMF | 55 |
Structural Characterization
The synthesized compound is validated using spectroscopic techniques:
-
FT-IR : A strong absorption band at 1,680 cm⁻¹ confirms the C=O stretch of the acetamide group.
-
¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyrazine-H), 5.85–5.95 (m, 2H, allyl-CH₂), 4.21 (s, 2H, SCH₂CO).
Comparative Analysis of Synthetic Routes
Alternative pathways for synthesizing the target compound include:
Direct Coupling of Preformed Triazole and Acetamide
A one-pot method involving 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(4-bromophenyl)acetamide in DMF with K₂CO₃ (80°C, 5 h) achieves a 70% yield. However, this route requires stringent anhydrous conditions.
Solid-Phase Synthesis
Immobilizing the triazole on Wang resin enables stepwise elongation, though yields are lower (55–60%) due to incomplete coupling.
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Alkaline conditions favor cyclization to the 1,2,4-triazole isomer over 1,3,4-thiadiazole byproducts.
-
Steric Hindrance from Pyrazine : Bulky pyrazine substituents necessitate elevated temperatures (90°C) during cyclization.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) effectively isolates the target compound with >95% purity.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve reproducibility and reduce reaction times (e.g., alkylation step completed in 2 h vs. 12 h in batch) .
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the formation of the triazole core. A typical approach includes:
Core Formation : Refluxing isonicotinohydrazide derivatives with iso-thiocyanates in ethanol, followed by NaOH treatment to generate the 1,2,4-triazole-3-thiol intermediate .
Sulfanyl Acetamide Coupling : Reacting the intermediate with 2-chloroacetonitrile or bromoacetamide derivatives in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaOH) .
Purification : Use column chromatography or recrystallization in ethanol/water mixtures to isolate the final product. Monitoring via TLC and NMR ensures reaction completion and purity .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies proton and carbon environments, confirming substituent positions (e.g., bromophenyl, pyrazinyl groups) .
- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1650 cm⁻¹ for acetamide, S-H absence confirms sulfanyl coupling) .
- HPLC : Quantifies purity (>95%) and detects trace impurities .
Basic: Which in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Compare with cisplatin as a positive control .
Advanced: How to design molecular docking studies to predict target binding affinity?
Methodological Answer:
Target Selection : Prioritize enzymes linked to observed bioactivity (e.g., Staphylococcus tyrosyl-tRNA synthetase for antimicrobial effects) .
Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) and receptor (target protein) using PyMOL .
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., triazole-based antifungals like fluconazole) and validate via MD simulations .
Advanced: How to establish structure-activity relationships (SAR) for substituent variations?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with systematic substitutions (e.g., bromo → chloro, pyrazinyl → pyridinyl) .
- Bioactivity Profiling : Test analogs in parallel assays (e.g., antimicrobial, cytotoxicity). For example, pyridinyl groups may enhance solubility but reduce potency compared to pyrazinyl .
- Computational Analysis : Pair experimental data with DFT calculations to correlate electronic effects (e.g., Hammett σ values) with activity trends .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., inoculum size in antimicrobial assays). For instance, discrepancies in IC50 values may arise from differing cell passage numbers .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out synthesis errors (e.g., misassigned substituents) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Solvent Optimization : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of propenyl groups without triazole ring degradation .
- Process Analytics : Implement inline FTIR or PAT tools to monitor reaction progression in real time .
Advanced: How to evaluate in vivo efficacy using rodent models?
Methodological Answer:
- Inflammation Models : Use carrageenan-induced paw edema in rats to assess anti-inflammatory activity. Measure edema volume reduction at 3–6 hours post-dose .
- Dosing Strategy : Administer compound orally (10–50 mg/kg) with pharmacokinetic profiling (LC-MS) to correlate plasma levels with efficacy .
- Toxicity Screening : Perform histopathology on liver/kidney tissues after 14-day repeated dosing to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
